(2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol
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Overview
Description
(2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol is an organic compound with the molecular formula C9H19NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol typically involves the reaction of a suitable precursor with pyrrolidine. One common method involves the use of (S)-3-methyl-2-butanone as the starting material. The reaction proceeds through the formation of an intermediate imine, which is then reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidine ring play crucial roles in its binding to enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol shares structural similarities with other pyrrolidine-containing compounds, such as pyrrolidine itself and N-methylpyrrolidine.
- It is also similar to other chiral alcohols, such as (S)-2-butanol and (S)-3-methyl-2-butanol.
Uniqueness
The uniqueness of this compound lies in its specific combination of a chiral center and a pyrrolidine ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
831197-21-8 |
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Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(2S)-3-methyl-2-pyrrolidin-1-ylbutan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-8(2)9(7-11)10-5-3-4-6-10/h8-9,11H,3-7H2,1-2H3/t9-/m1/s1 |
InChI Key |
DAXQBFKMRFISCP-SECBINFHSA-N |
Isomeric SMILES |
CC(C)[C@@H](CO)N1CCCC1 |
Canonical SMILES |
CC(C)C(CO)N1CCCC1 |
Purity |
95 |
Origin of Product |
United States |
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